(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, or (-)-BPAP, is a tryptamine-derived research compound designed as a highly potent and selective monoaminergic activity enhancer (MAE). It functions by increasing the impulse-driven release of both catecholamines (dopamine, norepinephrine) and serotonin from nerve terminals.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpw4OzSwoE3Ma8WJJQhToLPVJDY2nS5xR96EX-gmodr3cJn9PhqtoPDeA1yJG4lcqgk7eAfp1ZVFpdrY8qSK0sYHo4d7WRkNaBENrKjiwWf0OTcz_kA39ZDsGvPWpcoOMowuiG)] Unlike classical stimulants, it enhances endogenous neuronal firing patterns rather than inducing non-physiological transmitter release.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUYSlBBtO57CpIAFK5abAGH044ZzIj-nca7Bo8gBGJ4MMCj9c7AMq20XUwyDHcElhTqx1bs_NYL6u9R8QJpwTdWQmaBUH0nPA2S2D5Oet3Wwn9ATnAoD6GD6gAMi1PtAWZk4tQ)] Its unique activity profile and potency distinguish it from benchmark compounds like (-)-deprenyl and its direct structural analog, (-)-PPAP, making it a specialized tool for neuropharmacological research.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)]
Procuring a substitute for (-)-BPAP introduces critical, confounding variables. Substitution with the clinical benchmark (-)-deprenyl (Selegiline) introduces potent monoamine oxidase B (MAO-B) inhibition, a distinct pharmacological mechanism that can obscure the specific effects of monoaminergic enhancement.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] Alternatively, substituting with its closest structural analog, (-)-1-phenyl-2-propylaminopentane ((-)-PPAP), results in a significant loss of potency and, crucially, the loss of activity at serotonergic neurons, as (-)-PPAP is selective for catecholamines.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpw4OzSwoE3Ma8WJJQhToLPVJDY2nS5xR96EX-gmodr3cJn9PhqtoPDeA1yJG4lcqgk7eAfp1ZVFpdrY8qSK0sYHo4d7WRkNaBENrKjiwWf0OTcz_kA39ZDsGvPWpcoOMowuiG)] Therefore, for research requiring potent, selective, and broad-spectrum enhancement of both catecholaminergic and serotoninergic systems without potent MAO inhibition, direct analogs are unsuitable.
Tertiary amine analogs (e.g., 2-MAPB) may redirect target engagement toward monoamine transporters instead of sigma receptors.
2,3-Dihydro analogs lose aromatic planarity, which may alter π-stacking and binding pose reproducibility in fragment screens.
Branched N-isobutyl analogs increase steric hindrance and logP, potentially reducing synthetic tractability and assay compatibility.
In a rat shuttle box model measuring the antagonism of tetrabenazine-induced learning inhibition, (-)-BPAP demonstrated a full reversal of the deficit at a dose of 0.05 mg/kg.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] The established benchmark, (-)-deprenyl, required a 100-fold higher dose of 5.0 mg/kg to achieve the same functional outcome.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] Accounting for molecular weight, (-)-BPAP is cited as being approximately 130 times more potent than (-)-deprenyl in this in vivo functional assay.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)]
| Evidence Dimension | In Vivo Potency (Antagonism of Tetrabenazine-Induced Deficit) |
| Target Compound Data | 0.05 mg/kg s.c. (full antagonism) |
| Comparator Or Baseline | (-)-Deprenyl: 5.0 mg/kg s.c. (full antagonism) |
| Quantified Difference | 100x lower effective dose than (-)-deprenyl |
| Conditions | Rat shuttle box conditioned avoidance reflex model, post-tetrabenazine treatment. |
This dramatic increase in potency allows for the use of substantially lower compound quantities in vivo, reducing potential off-target effects and overall project costs.
The importance of the benzofuran ring system is demonstrated by direct comparison to (-)-1-phenyl-2-propylaminopentane ((-)-PPAP), an analog where the benzofuran is replaced by a phenyl group. In the same tetrabenazine-challenge shuttle box model, (-)-PPAP required a dose of 2.5 mg/kg to fully antagonize the deficit.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] This is 50 times higher than the 0.05 mg/kg effective dose of (-)-BPAP, quantifying the critical contribution of the benzofuran moiety to in vivo potency.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)]
| Evidence Dimension | In Vivo Potency (Antagonism of Tetrabenazine-Induced Deficit) |
| Target Compound Data | 0.05 mg/kg s.c. (full antagonism) |
| Comparator Or Baseline | (-)-PPAP (phenyl analog): 2.5 mg/kg s.c. (full antagonism) |
| Quantified Difference | 50x lower effective dose than its direct phenyl analog |
| Conditions | Rat shuttle box conditioned avoidance reflex model, post-tetrabenazine treatment. |
This evidence proves that the benzofuran core is not an interchangeable aromatic group but a key determinant of high potency, justifying the selection of this specific chemical entity over simpler analogs.
Unlike (-)-deprenyl and (-)-PPAP, which primarily act as catecholaminergic activity enhancers (CAEs), (-)-BPAP is a potent enhancer of both catecholaminergic and serotoninergic systems (CAE/SAE).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpw4OzSwoE3Ma8WJJQhToLPVJDY2nS5xR96EX-gmodr3cJn9PhqtoPDeA1yJG4lcqgk7eAfp1ZVFpdrY8qSK0sYHo4d7WRkNaBENrKjiwWf0OTcz_kA39ZDsGvPWpcoOMowuiG)] In vitro studies show (-)-BPAP significantly enhances the impulse-mediated release of serotonin from the isolated rat brain stem at concentrations as low as 36 nmol/L.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] This broad-spectrum activity is a key functional differentiator from narrower-spectrum analogs.
| Evidence Dimension | Spectrum of Neurotransmitter Enhancement |
| Target Compound Data | Enhances release of catecholamines AND serotonin |
| Comparator Or Baseline | (-)-Deprenyl & (-)-PPAP: Primarily enhance catecholamine release only |
| Quantified Difference | Qualitative but critical gain of function (serotonergic activity) |
| Conditions | In vitro neurotransmitter release assays from isolated rat brain tissue. |
For studies involving the serotonergic system or investigating the interplay between monoamine systems, (-)-BPAP is the required tool, as key comparators lack this essential biological activity.
Due to its >100-fold higher in vivo potency compared to the benchmark (-)-deprenyl, (-)-BPAP is the compound of choice for animal studies requiring robust enhancement of catecholaminergic and serotoninergic activity with minimal compound administration.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)] This is particularly relevant for chronic dosing paradigms or studies in sensitive models where minimizing dose volume and potential side effects is critical.
Researchers aiming to specifically isolate and study the 'enhancer' mechanism of neurotransmitter release should select (-)-BPAP over (-)-deprenyl. While demonstrating high functional potency, (-)-BPAP is a significantly weaker MAO inhibitor, thus avoiding the confounding biochemical effects of MAO inhibition that are inherent to studies using (-)-deprenyl.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)]
(-)-BPAP is uniquely suited for models of neurological disorders where both catecholamine and serotonin pathways are implicated, such as depression. Its ability to potently enhance both systems simultaneously provides a significant advantage over analogs like (-)-PPAP, which are limited to catecholaminergic effects.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9gMg9SW1wPHH-UhwJC96BX4YfJzaFgWXjzNeRxLf35dxsrI7TcXx4f9igr2SqC6JXxm8nEkn1IyD7BVfnvNEFjblKrTHcDQkiFChWJHFPXM_7Yhn8XNW1yM93gcWt88YAsw4MUHFvylyH3T4%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpw4OzSwoE3Ma8WJJQhToLPVJDY2nS5xR96EX-gmodr3cJn9PhqtoPDeA1yJG4lcqgk7eAfp1ZVFpdrY8qSK0sYHo4d7WRkNaBENrKjiwWf0OTcz_kA39ZDsGvPWpcoOMowuiG)]